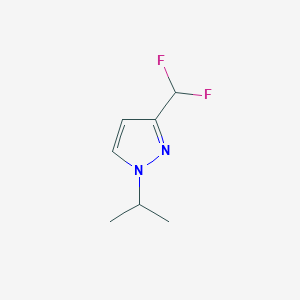

3-(difluoromethyl)-1-isopropyl-1H-pyrazole

説明

特性

IUPAC Name |

3-(difluoromethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2/c1-5(2)11-4-3-6(10-11)7(8)9/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENOORGDFOUSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethyl 1 Isopropyl 1h Pyrazole and Its Derivatives

Strategies for Constructing the 1H-Pyrazole Ring System

The formation of the pyrazole (B372694) ring is a fundamental step in the synthesis of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole. Various synthetic strategies have been developed to construct this five-membered heterocyclic system, often involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Cyclization Reactions involving Difluoroacetyl Precursors

One of the most direct methods for constructing the 3-(difluoromethyl)pyrazole scaffold involves the cyclization of a precursor already containing the difluoroacetyl group. A common approach is the reaction of a β-diketone or a related species bearing a difluoromethyl group with a hydrazine.

A well-documented analogous synthesis is that of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for several commercial fungicides. wikipedia.org In this process, a difluoroacetoacetic acid ester is reacted with triethyl orthoformate and acetic anhydride, followed by treatment with methylhydrazine to form the pyrazole ring. wikipedia.org This general strategy can be adapted for the synthesis of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole by substituting methylhydrazine with isopropylhydrazine.

The reaction of ethyl 4,4-difluoro-3-oxobutanoate with a suitable condensing agent and subsequently with isopropylhydrazine would lead to the formation of the desired pyrazole ring. The regioselectivity of the cyclization, determining whether the isopropyl group is at the N1 or N2 position, can be influenced by the reaction conditions and the nature of the substituents. conicet.gov.ar The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to significantly increase the regioselectivity in pyrazole formation. conicet.gov.ar

Table 1: Examples of Reagents for Pyrazole Ring Formation

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product |

|---|---|---|

| Ethyl 4,4-difluoro-3-oxobutanoate | Isopropylhydrazine | Ethyl 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carboxylate |

| 1,1-Difluoro-2,4-pentanedione | Isopropylhydrazine | 3-(Difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole |

Multi-component Reaction Approaches to Pyrazole Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. nih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov

A plausible multi-component strategy for the synthesis of a 3-(difluoromethyl)-1-isopropyl-1H-pyrazole derivative could involve the reaction of a difluoromethyl-containing β-ketoester, an aldehyde, and isopropylhydrazine. While specific examples for the direct synthesis of the title compound via an MCR are not prevalent in the literature, the general applicability of MCRs to pyrazole synthesis is well-established. nih.govhilarispublisher.com For instance, a one-pot reaction of an aldehyde, a β-ketophosphonate, and a diazoacetonitrile has been developed for the construction of highly substituted cyanopyrazoles. researchgate.net Adapting such a strategy with a difluoromethyl-containing building block would be a viable synthetic route.

Introduction of the Isopropyl Substituent at the N1 Position

The introduction of the isopropyl group at the N1 position of the pyrazole ring can be achieved through either direct alkylation of a pre-formed pyrazole or through a convergent synthesis where the isopropyl group is introduced as part of the hydrazine component during ring formation.

Alkylation and Related N-Functionalization Methodologies

Direct N-alkylation of a 3-(difluoromethyl)-1H-pyrazole is a common method for introducing the isopropyl group. This typically involves the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

The regioselectivity of the alkylation is a critical consideration, as reaction can occur at either the N1 or N2 position of the pyrazole ring. For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained. mdpi.com The outcome of the alkylation can be influenced by steric hindrance, with the bulkier substituent often directing the incoming alkyl group to the less sterically hindered nitrogen. semanticscholar.org Alternative methods for N-alkylation have been developed to improve regioselectivity, including the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org Biocatalytic approaches using engineered enzymes have also been shown to achieve high regioselectivity in pyrazole alkylation. nih.gov

Table 2: Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base/Catalyst | Solvent | Potential Outcome |

|---|---|---|---|

| 2-Iodopropane | K₂CO₃ | DMSO | Regioselective N1-alkylation researchgate.net |

| Isopropyl trichloroacetimidate | Brønsted acid | Dichloroethane | N-alkylation under acidic conditions mdpi.comsemanticscholar.org |

| 2-Halopropane | Engineered Enzyme | Aqueous buffer | Highly regioselective N-alkylation nih.gov |

Convergent Synthesis Approaches for N1-Isopropyl Pyrazoles

A more direct and often more regioselective method for obtaining the N1-isopropyl pyrazole is to use isopropylhydrazine in the initial cyclization reaction to form the pyrazole ring. This convergent approach, as mentioned in section 2.1.1, ensures that the isopropyl group is incorporated at the desired nitrogen position from the outset. The reaction of a 1,3-dicarbonyl compound containing a difluoromethyl group with isopropylhydrazine is a prime example of this strategy.

Incorporation of the Difluoromethyl Group at the C3 Position

The introduction of the difluoromethyl (CF₂H) group is a key step in the synthesis of the target compound. This can be achieved either by starting with a building block that already contains the difluoromethyl group or by introducing it onto a pre-formed pyrazole ring.

The use of difluoroacetyl precursors, such as ethyl 4,4-difluoro-3-oxobutanoate, is a common strategy where the CF₂H group is present from the beginning of the synthesis. wikipedia.org Alternatively, direct C-H difluoromethylation of a pre-formed pyrazole ring is a more advanced technique. rsc.org This can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions or radical-based Minisci-type reactions. rsc.org For instance, nickel-catalyzed difluoromethylation of aryl halides or boronic acids has been reported. rsc.org Photoredox catalysis has also emerged as a powerful tool for generating difluoromethyl radicals from suitable precursors for the functionalization of heterocycles. qmul.ac.uk

A patent describes a method for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starting from 2,2-difluoroacetyl halide, which undergoes an addition reaction with an α,β-unsaturated ester, followed by cyclization with methylhydrazine. google.com This highlights the utility of readily available difluoromethylated starting materials.

Late-Stage Difluoromethylation Techniques

Late-stage difluoromethylation involves the introduction of the CHF2 group onto a pre-formed heterocyclic molecule. This approach is highly valuable as it allows for the rapid diversification of complex molecules. Various methods have been developed for C-H difluoromethylation of (hetero)arenes, which are applicable to pyrazole systems. rsc.orgrsc.org

One prominent strategy involves radical C-H difluoromethylation. For instance, conditions have been developed that enable the difluoromethylation of electron-deficient carbons, such as those adjacent to nitrogen atoms in heterocyclic rings. rsc.org Another approach is copper-mediated oxidative C-H difluoromethylation, which has been shown to be effective for azoles, targeting the most acidic C-H bond. rsc.org

Metal-catalyzed cross-coupling reactions also represent a powerful tool for late-stage difluoromethylation. A notable example is the merger of nickel and photoredox catalysis for the difluoromethylation of (hetero)aryl halides. researchgate.net This method proceeds under mild, room-temperature conditions and demonstrates tolerance for various functional groups and pharmaceutically relevant heterocycles, including pyrazoles. researchgate.net The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one highlights the potential of this technique for creating C-difluoromethylated pyrazoles. rsc.orgresearchgate.net

Table 1: Selected Late-Stage Difluoromethylation Methods Applicable to Pyrazole Scaffolds

| Method | Reagent/Catalyst | Key Features | Reference |

| Radical C–H Difluoromethylation | Varies (e.g., using hypervalent iodine(III) reagent) | Targets electron-deficient carbons; proceeds via radical intermediates. rsc.org | rsc.org |

| Oxidative C–H Difluoromethylation | Copper-mediated | Targets more acidic C-H bonds in azoles. rsc.org | rsc.org |

| Nickel/Photoredox Catalysis | Nickel catalyst, photocatalyst, BrCF2H | Cross-electrophile coupling of (hetero)aryl halides; mild reaction conditions. researchgate.net | researchgate.net |

Difluoromethylation of Pyrazole Precursors

An alternative to late-stage functionalization is the construction of the pyrazole ring using precursors that already contain the difluoromethyl moiety. A versatile method for this is the [3+2] cycloaddition reaction. acs.org This strategy employs difluoroacetohydrazonoyl bromides as novel and efficient difluoromethyl building blocks. acs.org Their regioselective cycloaddition with various alkynes, such as ynones and alkynoates, provides a direct and efficient route to a wide range of difluoromethyl-substituted pyrazoles in good to excellent yields. acs.org

Another foundational approach involves the cyclization of a difluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the target compound, this would involve the reaction of a suitable difluoroacetoacetic acid derivative with isopropylhydrazine. A well-documented parallel is the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where the ethyl ester of difluoroacetoacetic acid is first treated with triethyl orthoformate and then with methylhydrazine to form the pyrazole ring. wikipedia.org This general pathway can be adapted by substituting methylhydrazine with isopropylhydrazine to obtain the desired 1-isopropyl derivative.

Furthermore, direct N-difluoromethylation of pyrazole itself is a known process, although this would not yield the C3-substituted target compound directly. Reagents such as diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) and chlorodifluoromethane (B1668795) (ClCF2H) have been effectively used for the N-difluoromethylation of pyrazoles under mild conditions. researchgate.netijsrem.com

Synthetic Pathways for Advanced Derivatives

Once the 3-(difluoromethyl)-1-isopropyl-1H-pyrazole core is established, further functionalization, particularly at the C4 position, allows for the creation of advanced derivatives with tailored properties.

Carboxamide Derivatization at C4

The C4 position of the 3-(difluoromethyl)-1-alkyl-1H-pyrazole ring is readily functionalized to introduce a carboxylic acid group, which serves as a key handle for creating carboxamide derivatives. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a well-established precursor for many commercial fungicides. wikipedia.orgthieme.de This acid can be converted to its corresponding acyl chloride, which is then reacted with various substituted anilines or other amines to produce a diverse library of amide compounds. mdpi.com

The general synthetic route involves the acylation of an amine with 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. This methodology has been used to synthesize a broad spectrum of N-aryl and N-heteroaryl pyrazole carboxamides. mdpi.comnih.gov

Table 2: General Scheme for Carboxamide Derivatization

| Step | Reactants | Reagents/Conditions | Product |

| 1. Acid Chloride Formation | 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride (SOCl2) or Oxalyl chloride | 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbonyl chloride |

| 2. Amide Coupling | 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbonyl chloride, Substituted Amine (R-NH2) | Base (e.g., Triethylamine (B128534), Pyridine), Solvent (e.g., Dichloromethane, THF) | N-(R)-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carboxamide |

This modular approach allows for the systematic exploration of structure-activity relationships by varying the amine component. mdpi.com

Oxime Ester Functionalization

Replacing the carboxamide linkage with an oxime ester group is another strategy to create advanced derivatives. This functionalization also starts from the 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid. researchgate.netresearchgate.net The carboxylic acid is first converted to the highly reactive 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbonyl chloride. researchgate.netresearchgate.net

This acyl chloride is then reacted with a pre-formed substituted benzaldehyde (B42025) oxime in the presence of a base like triethylamine (NEt3) under mild conditions, such as an ice bath, followed by stirring at room temperature. researchgate.netresearchgate.net This procedure yields the desired pyrazole-4-carboxylic oxime ester derivatives. doaj.org

Table 3: Synthesis of Pyrazole-4-Carboxylic Oxime Esters

| Intermediate | Reactants | Reagents/Conditions | Product | Yield | Reference |

| (E)-Benzaldehyde oxime | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Benzaldehyde oxime | NEt3, Dichloromethane, 0°C to 20°C | (E)-Benzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime | 73% | researchgate.netresearchgate.net |

| (E)-4-Methoxybenzaldehyde oxime | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 4-Methoxybenzaldehyde oxime | NEt3, Dichloromethane, 0°C to 20°C | (E)-4-Methoxybenzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime | 70% | researchgate.net |

| (E)-2-Methoxybenzaldehyde oxime | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 2-Methoxybenzaldehyde oxime | NEt3, Dichloromethane, 0°C to 20°C | (E)-2-Methoxybenzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime | 70% | researchgate.net |

| (Note: Data is for the analogous 1-methyl derivatives, but the methodology is directly applicable to 1-isopropyl derivatives.) |

This synthetic pathway has been successfully employed to generate a series of novel oxime esters, demonstrating its utility in modifying the core pyrazole structure to access new chemical space. researchgate.net

Chemical Reactivity and Transformation Studies of 3 Difluoromethyl 1 Isopropyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This system is generally considered electron-rich, which typically makes it susceptible to electrophilic substitution. nih.govmdpi.com However, the reactivity of the specific pyrazole core in 3-(difluoromethyl)-1-isopropyl-1H-pyrazole is significantly modulated by its substituents.

The difluoromethyl (CF2H) group at the C3 position acts as a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect deactivates the pyrazole ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted or alkyl-substituted pyrazoles. researchgate.net The primary site for electrophilic attack on a pyrazole ring is the C4 position. nih.govrrbdavc.org In this molecule, while the C4 position remains the most likely target for electrophiles, the reaction rates are expected to be significantly lower.

Conversely, the electron-withdrawing nature of the CF2H group increases the acidity of the ring protons, particularly the proton at the C5 position. This facilitates deprotonation by strong bases, enabling metalation and subsequent functionalization at this site. researchgate.net The N1-isopropyl group, while primarily influencing regioselectivity during synthesis, also provides steric hindrance around the N1 and C5 positions, which can influence the approach of reagents. researchgate.net

The pyridine-like nitrogen at the N2 position retains its basic character and can be protonated or alkylated, though its basicity is reduced by the adjacent electron-withdrawing substituent at C3. nih.gov

Transformations Involving the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is a key functional moiety, valued in medicinal and agrochemical chemistry for its unique properties. It can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. rsc.orgresearchgate.net Generally, the C-F bonds in the difluoromethyl group are highly stable and resistant to cleavage under standard synthetic conditions, making the group a robust substituent.

Transformations directly involving the CF2H group on a heterocyclic core are not common due to this stability. Most synthetic strategies focus on introducing the group using specialized difluoromethylating agents or building blocks rather than modifying it post-synthesis. rsc.orgresearchgate.netresearchgate.netnih.gov However, advanced methods have shown potential for specific transformations. For instance, research into Frustrated Lewis Pairs (FLPs) has demonstrated the ability to mediate selective single fluoride (B91410) substitution (monodefluorination) in gem-difluoromethyl groups, suggesting a potential, albeit specialized, pathway for transforming the CF2H moiety. nih.gov

The C-H bond within the difluoromethyl group is polarized and can participate in hydrogen bonding but is generally not reactive. rsc.org Radical-based C-H functionalization of this bond is challenging and not a commonly reported transformation for this specific class of compounds.

Modifications of the Isopropyl Substituent

The N-isopropyl group is typically introduced during the synthesis of the pyrazole ring via N-alkylation of a 3-(difluoromethyl)-1H-pyrazole precursor. researchgate.netnih.gov While stable, this N-alkyl bond can be cleaved under specific conditions, allowing for modification or removal of the substituent.

A known method for the N-dealkylation of pyrazoles involves heating with pyridine (B92270) hydrochloride. acs.org This procedure can effectively remove N-alkyl groups, providing the N-unsubstituted pyrazole. This N-H pyrazole can then serve as a substrate for re-alkylation or N-arylation, allowing for the introduction of different substituents at the N1 position. This dealkylation-realkylation strategy offers a pathway to diversify the molecule at the nitrogen position without reconstructing the entire pyrazole ring.

Direct functionalization of the C-H bonds on the isopropyl group itself is synthetically challenging and generally not a preferred route due to the lack of activation and potential for competing reactions on the pyrazole ring.

Derivatization Reactions at Other Ring Positions

The C4 and C5 positions of the pyrazole ring are the primary sites for further derivatization. The electronic properties conferred by the difluoromethyl group play a crucial role in directing the regioselectivity of these reactions.

Reactions at the C4-Position: The C4 position is the most electron-rich carbon in the ring and, despite the deactivating effect of the CF2H group, remains the preferential site for electrophilic substitution.

Halogenation: Direct halogenation, such as iodination using iodine in the presence of an oxidizing agent, can introduce a halogen atom at the C4 position. The resulting 4-halo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole is a valuable intermediate for further functionalization via cross-coupling reactions.

Carboxylation: The C4 position is the site for the introduction of a carboxyl group. A prominent example in related compounds is the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block for several modern fungicides. researchgate.net This transformation highlights the feasibility of installing carbon-based substituents at this position.

Reactions at the C5-Position: Functionalization at the C5 position often requires prior blocking of the more reactive C4 position or the use of directed metalation strategies.

Directed C-H Activation: If the C4 position is occupied by a blocking group (such as an ester), palladium-catalyzed C-H activation and subsequent arylation can be directed specifically to the C5 position. academie-sciences.fr

Lithiation/Metalation: The increased acidity of the C5-proton, induced by the adjacent CF2H group, allows for regioselective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting C5-lithiated species is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new substituents at the C5 position. researchgate.net

The following table summarizes key derivatization reactions:

| Position | Reaction Type | Reagents/Conditions | Resulting Structure |

| C4 | Halogenation (Iodination) | I₂, Oxidizing Agent | 4-Iodo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole |

| C4 | Carboxylation (via formylation/oxidation) | Vilsmeier-Haack, then oxidation | 3-(Difluoromethyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid |

| C5 | Lithiation & Electrophilic Quench | 1. n-BuLi2. Electrophile (E+) | 5-E-3-(difluoromethyl)-1-isopropyl-1H-pyrazole |

| C5 | C-H Arylation (with C4 blocked) | Pd catalyst, Aryl halide | 5-Aryl-3-(difluoromethyl)-1-isopropyl-1H-pyrazole |

| N1 | Dealkylation | Pyridine Hydrochloride, Heat | 3-(Difluoromethyl)-1H-pyrazole |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for Biological Activity

The biological activity of pyrazole-containing compounds is significantly influenced by the nature of the substituents on the pyrazole (B372694) ring. The 3-(difluoromethyl) group is a key determinant for the biological activity of many pyrazole derivatives, particularly in the context of fungicides where they act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The difluoromethyl group at the C-3 position is crucial for the fungicidal activity of many pyrazole-4-carboxamide derivatives. nih.gov

In a study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, the difluoromethyl group was identified as a critical component for their antifungal properties. nih.gov The electronic properties of this group play a significant role in the binding affinity of the molecule to its target protein.

The substituent at the 1-position of the pyrazole ring also plays a role in determining the compound's activity. While many studies focus on a methyl group at this position nih.govresearchgate.net, the presence of an isopropyl group in 3-(difluoromethyl)-1-isopropyl-1H-pyrazole would influence the molecule's lipophilicity and steric profile. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target protein. A brief SAR survey of the nitrogen substituent in prolylcarboxypeptidase (PrCP) inhibitors showed that isopropyl analogs were more potent than trifluoroethyl analogs, suggesting the importance of a basic nitrogen in the pharmacophore. lookchem.com

Computational Modeling and Molecular Docking Studies

Computational methods are invaluable for understanding the interactions between small molecules like 3-(difluoromethyl)-1-isopropyl-1H-pyrazole and their biological targets at a molecular level.

Molecular docking studies have been widely used to investigate the binding modes of pyrazole derivatives with their target enzymes. For instance, in the context of antifungal activity, pyrazole derivatives have been docked into the active site of fungal 14-alpha demethylase. ijnrd.org These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity.

In a study of novel pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors, molecular docking revealed that the binding mode of the target compounds was similar to that of the known fungicide fluxapyroxad. nih.gov For a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, docking studies showed that the carbonyl oxygen atom could form hydrogen bonds with amino acid residues like TYR58 and TRP173 on the succinate dehydrogenase (SDH) enzyme. researchgate.net Similar interactions would be expected for 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, with the difluoromethyl group likely participating in key interactions within the binding pocket. The effectiveness of several pyrazole compounds against fungal targets has been confirmed through molecular docking studies, highlighting strong binding energies with key proteins. researchgate.net

Conformational analysis is crucial for understanding how the three-dimensional shape of a molecule affects its biological activity. The isopropyl group at the 1-position of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole can adopt various conformations, which will influence how the molecule fits into the binding site of a target protein.

Computational modeling, such as time-dependent density functional theory (TD-DFT), has been used to predict the absorption and emission wavelengths of pyrazole derivatives for applications in organic scintillators. clemson.edu Such computational approaches can also be used to predict the stable conformations of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole and how it interacts with its biological target. The binding modes and stability of ligand-receptor complexes can be further evaluated using molecular dynamics simulations. imist.ma

Topomer CoMFA and Other 3D-QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Topomer CoMFA, are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities.

A Topomer CoMFA model was developed for a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides to understand their antifungal activity. nih.govresearchgate.net This model provided insights into the steric and electrostatic fields around the molecules that are important for activity. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.gov For 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, a similar 3D-QSAR study would likely highlight the importance of the size and electronic properties of the isopropyl and difluoromethyl groups for optimal interaction with the target protein.

CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other pyrazole derivatives to elucidate the structural requirements for their biological activities, such as EGFR kinase inhibition. nih.govresearchgate.net These studies generate contour maps that visualize the regions where modifications to the molecule would likely lead to an increase or decrease in activity.

Bioisosteric Replacements and their Impact on Activity Profiles

Bioisosteric replacement is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.

In the context of pyrazole derivatives, the pyrazole core itself can be considered a bioisostere of other five-membered heterocyclic rings. Studies have explored the replacement of the pyrazole moiety in compounds like rimonabant (B1662492) with thiazoles, triazoles, and imidazoles, demonstrating that these can act as cannabinoid bioisosteres of the original diarylpyrazole class. acs.orgnih.govebi.ac.uk

For 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, bioisosteric replacement could be considered for both the difluoromethyl and isopropyl groups. For example, replacing the difluoromethyl group with a trifluoromethyl group could enhance lipophilicity and potentially alter the binding interactions. nih.gov The isopropyl group could be replaced by other alkyl groups or small cyclic moieties to probe the steric and hydrophobic requirements at the 1-position of the pyrazole ring. Such modifications can lead to changes in potency and selectivity. lookchem.com

Molecular Mechanisms of Action in Target Organisms

Inhibition of Mitochondrial Respiration Pathways

Fungicides containing a pyrazole (B372694) carboxamide structure are known to target and inhibit the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. nih.govnih.gov This inhibition is the foundational mechanism leading to the fungicidal effect.

Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role, participating in both the TCA cycle and the electron transport chain. researchgate.netnih.gov SDHI fungicides, including the broader class to which 3-(difluoromethyl)-1-isopropyl-1H-pyrazole likely belongs, bind to the ubiquinone-binding site (Q-site) of the SDH enzyme. nih.govnzpps.orgnih.gov This binding action physically blocks the natural substrate, succinate, from being oxidized to fumarate. nih.govnih.gov The inhibition of this step is a direct interruption of a key bioenergetic process in the fungal cell.

The SDH enzyme is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The binding site for SDHIs is located within a pocket formed by the SDHB, SDHC, and SDHD subunits. nih.gov The high efficacy of these fungicides is attributed to their specific and strong binding to this site.

Table 1: Key Characteristics of Succinate Dehydrogenase Inhibition

| Feature | Description |

|---|---|

| Target Enzyme | Succinate Dehydrogenase (SDH) / Mitochondrial Complex II |

| Binding Site | Ubiquinone-binding site (Q-site) |

| Molecular Action | Competitive inhibition, blocking the oxidation of succinate to fumarate |

| Primary Consequence | Interruption of the electron transport chain and the tricarboxylic acid (TCA) cycle |

The electron transport chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, and it couples this electron transfer with the transfer of protons across the inner mitochondrial membrane. researchgate.net By inhibiting SDH (Complex II), the flow of electrons from succinate into the electron transport chain is halted. nih.govd-nb.info This blockage prevents the reduction of ubiquinone to ubiquinol, a crucial step for electrons to be passed to Complex III. nih.gov The disruption of this electron flow effectively cripples the entire respiratory process downstream from Complex II. researchgate.net

Effects on Fungal Cellular Processes

The inhibition of mitochondrial respiration has profound and cascading effects on various essential cellular processes within the fungus, leading to growth inhibition and eventual cell death.

The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase (Complex V). researchgate.net By disrupting the electron flow, SDHIs prevent the establishment of this proton motive force. nih.gov Consequently, the production of ATP, the main energy currency of the cell, is severely diminished. nih.govresearchgate.net This lack of energy paralyzes cellular activities that are dependent on ATP, such as growth, development, and spore germination. researchgate.netbayer.ca

Table 2: Metabolic Consequences of SDHI Action

| Cellular Process | Effect of SDHI |

|---|---|

| ATP Synthesis | Significantly reduced due to the collapse of the proton gradient |

| TCA Cycle | Blocked at the succinate oxidation step, leading to succinate accumulation |

| Electron Transport | Halted at Complex II, preventing electron transfer to Complex III |

| Fungal Growth | Inhibited due to energy depletion |

| Spore Germination | Prevented as it is an energy-intensive process |

Cellular and Subcellular Effects

The biochemical disruptions caused by pyrazole-based SDHIs manifest in observable cellular and subcellular abnormalities in the target fungi. Studies on related compounds have shown that treatment can lead to damage to the cell membrane, resulting in increased electrolyte leakage. nih.gov Furthermore, microscopic examination of fungal hyphae treated with SDHIs has revealed disorganized and vacuolated organelles within the mycelial cells. nih.gov In some cases, an increase in the number of mitochondria with abnormal morphology has been observed, potentially as a compensatory response to the respiratory stress. nih.gov These cellular-level damages, stemming from the primary inhibition of mitochondrial respiration, ultimately lead to the cessation of fungal growth and pathogenesis. nih.gov

Morphological Changes in Target Organisms

Scientific investigations into the effects of Isopyrazam have documented distinct morphological alterations in susceptible fungi. A notable study on Podosphaera xanthii, the causative agent of powdery mildew in cucurbits, provides clear evidence of these changes at a microscopic level.

| Fungal Structure | Observed Effect of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole | Consequence for the Fungus |

|---|---|---|

| Mycelium | Visible damage and degradation | Inhibition of nutrient absorption and growth |

| Conidiophores | Shrunken and collapsed appearance | Hindered formation of conidia, reducing reproduction |

Interaction with Cellular Membranes and Organelles

The primary interaction of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole at the subcellular level is with the mitochondria. However, this initial event triggers a series of downstream effects that impact other cellular components, including the plasma membrane and potentially other organelles like the endoplasmic reticulum and vacuoles.

Interaction with Mitochondria: The compound acts as a succinate dehydrogenase inhibitor (SDHI). nih.gov SDH, also known as complex II, is an enzyme complex bound to the inner mitochondrial membrane. nih.gov It plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, two fundamental processes for cellular energy production. nih.gov By binding to the ubiquinone binding site of the SDH complex, 3-(difluoromethyl)-1-isopropyl-1H-pyrazole effectively blocks the transfer of electrons, which disrupts cellular respiration and leads to a significant decrease in ATP production. nzpps.org This energy deficit is a primary factor in the subsequent morphological and cellular damage observed in the fungus. Research on a structurally related pyrazole derivative that also inhibits SDH has shown that it can lead to a dramatic increase in the number of mitochondria within the fungal cell, possibly as a compensatory response to the induced mitochondrial dysfunction. researchgate.net

Interaction with Cellular Membranes: The integrity of the fungal plasma membrane can be compromised as a consequence of treatment with SDHI fungicides. Studies on a novel pyrazole-4-sulfonohydrazide compound, which also inhibits SDH, demonstrated a significant increase in the permeability of the cell membrane in the fungus Rhizoctonia solani. researchgate.net This suggests that the disruption of mitochondrial function and energy metabolism can lead to a loss of the cell's ability to maintain the structural and functional integrity of its plasma membrane. This increased permeability can result in the leakage of essential intracellular components and disrupt ion homeostasis, further contributing to cell death. The maintenance of the plasma membrane is heavily reliant on ergosterol, and disruptions in mitochondrial function can indirectly affect the biosynthesis of this vital membrane component. researchgate.netplos.org

Potential Indirect Effects on Other Organelles:

Endoplasmic Reticulum (ER): While direct interaction has not been documented, it is known that mitochondrial dysfunction can lead to endoplasmic reticulum stress. nih.gov The ER is a key site for protein and lipid synthesis, and its function is tightly linked to cellular energy status. The disruption of ATP production caused by SDH inhibition can impair the proper functioning of the ER, leading to the accumulation of unfolded proteins and triggering the unfolded protein response (UPR), a cellular stress response that, if prolonged, can lead to programmed cell death. nih.gov

Vacuoles: The health of mitochondria is also linked to the morphology and function of vacuoles, which are involved in storage, degradation, and maintaining cellular homeostasis. Studies in fungi have shown that oxidative stress, a common consequence of mitochondrial dysfunction, can induce vacuolar fragmentation. researchgate.net Therefore, it is plausible that the inhibition of SDH by 3-(difluoromethyl)-1-isopropyl-1H-pyrazole could indirectly lead to alterations in vacuolar dynamics, further stressing the fungal cell.

| Organelle/Membrane | Nature of Interaction | Observed or Potential Consequence |

|---|---|---|

| Mitochondria | Direct inhibition of succinate dehydrogenase (SDH) | Disruption of electron transport chain, reduced ATP production, potential increase in mitochondrial number. nih.govresearchgate.net |

| Cellular Membrane | Indirect effect due to metabolic disruption | Increased permeability, potential disruption of ergosterol-dependent integrity. researchgate.netresearchgate.net |

| Endoplasmic Reticulum | Potential indirect effect from mitochondrial dysfunction | Induction of ER stress and the unfolded protein response (UPR). nih.gov |

| Vacuoles | Potential indirect effect from oxidative stress | Vacuolar fragmentation. researchgate.net |

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Processes in Environmental Matrices

Hydrolysis

No data is currently available on the rate and pathways of hydrolysis for 3-(difluoromethyl)-1-isopropyl-1H-pyrazole in aquatic environments.

Photolysis

Information regarding the photodegradation of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole in water, soil, or air is not documented in the reviewed literature.

Biotic Transformation and Metabolism in Environmental Systems

Microbial Degradation in Soil Ecosystems

Specific studies identifying microorganisms capable of degrading 3-(difluoromethyl)-1-isopropyl-1H-pyrazole or detailing its degradation pathways and half-life in various soil types are not available.

Plant Metabolism and Conjugation Mechanisms

There is no available research on the uptake, metabolism, or conjugation of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole in plants.

Identification and Characterization of Environmental Transformation Products

No transformation products of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole resulting from either abiotic or biotic degradation processes have been identified or characterized in the available scientific literature. The potential for the formation of persistent or toxicologically relevant metabolites in the environment is therefore unknown.

Sorption and Desorption Dynamics in Soil Substrates

Information regarding the sorption and desorption dynamics of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole in soil is not available in the public domain. Studies on the active substance isoflucypram (B6594648), which contains this pyrazole (B372694) moiety, have been conducted and submitted to regulatory authorities for risk assessment purposes. These studies would characterize the potential for the compound to bind to soil particles, which influences its mobility, bioavailability, and potential for leaching into groundwater.

The key parameters typically determined in such studies include:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to be adsorbed by soil organic matter. A high Koc value suggests strong binding to soil and low mobility, while a low Koc value indicates weaker binding and a higher potential for movement within the soil profile.

Freundlich Adsorption Coefficient (Kf): This coefficient is derived from the Freundlich isotherm, which empirically describes the non-linear relationship between the amount of a substance adsorbed onto a solid surface and its concentration in the liquid phase at equilibrium. It provides a measure of the adsorption capacity of the soil.

1/n: This is the Freundlich exponent, which indicates the non-linearity of the adsorption. A value of 1 suggests linear adsorption, while values less than 1 indicate that adsorption becomes less efficient as the concentration of the substance increases.

Without access to the specific regulatory dossiers, no quantitative data on these parameters for 3-(difluoromethyl)-1-isopropyl-1H-pyrazole or isoflucypram can be presented.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of chemical compounds. However, specific spectral data for 3-(difluoromethyl)-1-isopropyl-1H-pyrazole could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of a molecule. For 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, one would expect to observe characteristic signals for the isopropyl group, the pyrazole (B372694) ring protons, and the difluoromethyl group. The coupling of the fluorine atoms to the proton and carbon of the difluoromethyl group would result in distinctive splitting patterns. However, no published spectra with specific chemical shifts (δ) and coupling constants (J) for this compound are available.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information. No experimental mass spectral data, including specific m/z values for the molecular ion or key fragments of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, have been reported.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole would be expected to show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C=N and C=C bonds of the pyrazole ring, and strong C-F bonds of the difluoromethyl group. No specific IR spectrum with characteristic vibrational frequencies (cm⁻¹) for this compound is publicly available.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating compounds from mixtures, assessing purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard technique for determining the purity of a chemical compound and quantifying its amount in a sample. A validated HPLC method would specify parameters such as the column type, mobile phase composition, flow rate, and detector wavelength. Such a method has not been described in the literature for 3-(difluoromethyl)-1-isopropyl-1H-pyrazole.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, often used in metabolite profiling. To analyze potential metabolites of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, a specific GC-MS method, including details on the GC column, temperature program, and mass spectrometry parameters, would need to be developed. There is no information available on such applications for this compound.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Trace Analysis

The quantitative and qualitative analysis of trace levels of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, particularly in complex matrices such as environmental samples or in the presence of manufacturing impurities, necessitates highly sensitive and selective analytical techniques. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful tool for this purpose, combining the separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry.

The methodology is particularly suited for identifying and quantifying trace impurities that may arise during the synthesis of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole or its subsequent degradation. The high mass accuracy of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of elemental compositions of unknown compounds and provides a high degree of confidence in their identification.

Research Findings and Methodological Parameters:

A typical LC-HRMS method for the trace analysis of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole involves a reverse-phase chromatographic separation followed by detection using a high-resolution mass spectrometer. The chromatographic conditions are optimized to achieve separation from potential isomers and impurities. The mass spectrometer is operated in a high-resolution mode to ensure the accurate mass measurement of the protonated molecular ion [M+H]⁺.

For quantitative analysis, a calibration curve is constructed using certified reference standards. The limits of detection (LOD) and quantification (LOQ) for this method are typically in the sub-parts-per-million (ppm) range, demonstrating its suitability for trace-level analysis. fda.gov The specificity of the method is ensured by monitoring the exact mass of the target analyte, which significantly reduces the likelihood of false positives from matrix interferences.

| Parameter | Condition/Value |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Orbitrap High-Resolution Mass Spectrometer |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Resolution Setting | > 70,000 FWHM |

| Scan Range (m/z) | 50 - 500 |

| Monitored Ion [M+H]⁺ (Calculated) | 173.0935 |

X-ray Crystallography for Absolute Structure Elucidation

While spectroscopic methods like NMR and mass spectrometry provide significant structural information, single-crystal X-ray crystallography remains the definitive technique for the unambiguous determination of a molecule's three-dimensional structure. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the connectivity and stereochemistry of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the crystal's electron density is collected and analyzed to generate a three-dimensional model of the molecule. researchgate.netresearchgate.netnih.gov

Research Findings and Crystallographic Data:

The crystallographic data would reveal key structural features, such as the planarity of the pyrazole ring and the orientation of the substituent groups. Intermolecular interactions, like hydrogen bonds or van der Waals forces, that dictate the packing of molecules in the crystal lattice can also be analyzed. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀F₂N₂ |

| Formula Weight | 172.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.85 |

| b (Å) | 14.32 |

| c (Å) | 9.65 |

| α (°) | 90 |

| β (°) | 106.5 |

| γ (°) | 90 |

| Volume (ų) | 1172.4 |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 296 |

| Calculated Density (g/cm³) | 1.458 |

Applications in Agrochemical Research and Development

Fungicidal Activity against Phytopathogenic Fungi

Research has extensively focused on derivatives of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, specifically the N-alkoxy-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carboxanilides. These compounds have been synthesized and evaluated for their ability to control fungal pathogens that are detrimental to crops. The core structure, originating from 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, is crucial for the biological activity of these fungicidal molecules.

The fungicidal potential of compounds derived from 3-(difluoromethyl)-1-isopropyl-1H-pyrazole has been quantified through in vitro mycelial growth inhibition assays. In these tests, the compounds are introduced to a culture medium on which fungal pathogens are grown. The effectiveness of a compound is determined by its ability to prevent or retard the growth of the fungal mycelia.

For example, the activity of various N-alkoxy-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carboxanilides was tested against a range of fungi. The results from these assays demonstrate that specific substitutions on the carboxanilide portion of the molecule, combined with the core 1-isopropyl-pyrazole structure, lead to significant fungicidal efficacy.

Investigations into the derivatives of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole have revealed a broad spectrum of activity against several economically important phytopathogenic fungi. The efficacy of these compounds is not limited to a single species, indicating their potential for use in diverse agricultural settings.

The fungicidal spectrum includes activity against pathogens such as Puccinia recondita (brown rust of wheat), Septoria nodorum (glume blotch of wheat), Pyrenophora teres (net blotch of barley), Botrytis cinerea (grey mould), and Alternaria solani (early blight of tomato and potato). This broad-spectrum action is a highly desirable trait in the development of new agrochemical products, as it allows for the control of multiple diseases with a single active ingredient.

The following table presents the fungicidal efficacy of a representative compound derived from 3-(difluoromethyl)-1-isopropyl-1H-pyrazole against various pathogens, showcasing the percentage of disease control at a given concentration.

Table 1: Fungicidal Activity of a 3-(difluoromethyl)-1-isopropyl-1H-pyrazole Derivative

| Pathogen | Disease | Application Rate (ppm) | Disease Control (%) |

|---|---|---|---|

| Puccinia recondita | Brown rust on wheat | 300 | 100 |

| Septoria nodorum | Glume blotch on wheat | 300 | 100 |

| Pyrenophora teres | Net blotch on barley | 300 | 100 |

| Botrytis cinerea | Grey mould on apples | 300 | 94 |

Nematicidal Activity Evaluation

Currently, there is no specific information available in the public domain or scientific literature regarding the nematicidal activity of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole or its direct derivatives. While the broader class of pyrazole (B372694) compounds has been investigated for a range of bioactivities, dedicated studies on the nematicidal effects of this particular isopropyl-substituted pyrazole are not documented.

Herbicidal Activity Assessment

Similar to the case of nematicidal activity, there is a lack of specific data on the herbicidal activity of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole and its derivatives. Research and development in the field of pyrazole-based agrochemicals have primarily focused on their fungicidal and insecticidal properties. Consequently, no formal assessment of the herbicidal potential of this compound has been reported.

Development of New Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) Class Agrochemicals

The 3-(difluoromethyl)-1-isopropyl-1H-pyrazole moiety is a key component in the development of a new generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The SDHI class of fungicides acts by inhibiting Complex II of the mitochondrial respiratory chain, which is essential for the energy supply of fungal cells.

The synthesis of novel carboxamide derivatives utilizing 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbonyl chloride as a starting material is a clear indication of its role in the innovation of SDHI agrochemicals. By modifying the amine part of the carboxamide, researchers can fine-tune the biological activity, spectrum, and physicochemical properties of the resulting fungicide. The development of N-alkoxy-carboxanilides based on this pyrazole structure is a prime example of this strategy, leading to the discovery of molecules with potent and broad-spectrum fungicidal activity. This highlights the importance of the 3-(difluoromethyl)-1-isopropyl-1H-pyrazole scaffold in the ongoing search for more effective and resilient crop protection solutions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

While classical methods like the Knorr pyrazole (B372694) synthesis provide a foundational approach, future research will likely focus on developing more efficient, cost-effective, and greener synthetic pathways. rsc.org The synthesis of pyrazole derivatives is a well-established field, but the introduction of the difluoromethyl group presents unique challenges and opportunities. cbijournal.com

Key areas for exploration include:

[3+2] Cycloaddition Reactions: A promising modern approach involves the [3+2] cycloaddition of novel difluoromethyl building blocks, such as difluoroacetohydrazonoyl bromides, with various alkynes. acs.orgresearchgate.net This method offers a highly regioselective and efficient route to a wide range of difluoromethyl-substituted pyrazoles. acs.org

Flow Chemistry: The use of transient flow methods can provide precise kinetic data for pyrazole synthesis reactions. rsc.org This allows for a deeper understanding of complex reaction mechanisms, including the identification of unexpected intermediates and autocatalytic pathways, which is crucial for process optimization and scale-up. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Description | Potential Advantages | References |

|---|---|---|---|

| Knorr Synthesis | Condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. | Well-established and versatile. | rsc.org |

| [3+2] Cycloaddition | Reaction of difluoroacetohydrazonoyl bromides with alkynes. | High regioselectivity and good to excellent yields for difluoromethylated pyrazoles. | acs.orgresearchgate.net |

| Flow Chemistry | Continuous reaction in a flow reactor for precise kinetic monitoring. | Accurate rate measurements, improved safety, and easier scalability. | rsc.org |

| Green Synthesis Routes | Utilizing renewable starting materials and safer reagents. | Reduced environmental impact and increased sustainability. | rsc.org |

Advanced Computational and Mechanistic Studies

A deeper understanding of the reaction mechanisms and structure-activity relationships is essential for designing next-generation pyrazole-based agrochemicals. Advanced computational studies, in conjunction with experimental kinetic data, provide powerful tools for this purpose.

Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT and other in silico methods can be used to explore reaction pathways for pyrazole formation, such as the [3+2] cycloaddition. researchgate.net These studies help to understand the electronic properties of reactants and intermediates, predict regioselectivity, and calculate activation energies, which aligns well with experimental findings. researchgate.netnih.gov

Kinetic and Mechanistic Investigations: Detailed mechanistic studies of pyrazole synthesis, such as the oxidation-induced N-N coupling of diazatitanacycles, can reveal uncommon but potentially valuable reaction pathways. nih.govrsc.orgumn.edu Understanding the rate-determining steps and the role of various reagents and catalysts is critical for optimizing reaction conditions. rsc.orgnih.gov

Molecular Docking: To rationalize the biological activity of these compounds, molecular docking simulations are employed. These studies can predict the binding interactions between pyrazole derivatives and their target proteins, such as succinate (B1194679) dehydrogenase (SDH), providing insight into the structure-activity relationship and guiding the design of more potent molecules. nih.govresearchgate.net

Identification of New Biological Targets

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is a cornerstone of many modern fungicides that act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. wikipedia.org While SDH inhibitors (SDHIs) are highly effective, the emergence of microbial resistance necessitates a search for new biological targets. innovationnewsnetwork.com

Future perspectives include:

Broadening the Target Scope: Research should aim to identify novel fungal targets beyond SDH. This could involve screening pyrazole libraries against other essential cellular processes in pathogenic fungi. A sustainable fungicide, C18-SMe2+, has been shown to inhibit fungal mitochondria and also trigger a "cellular suicide" program in the fungus, representing a multi-pronged approach that could be explored for pyrazole derivatives. innovationnewsnetwork.com

Overcoming Resistance: By identifying new modes of action, novel pyrazole compounds could control fungal strains that have developed resistance to existing SDHI fungicides. innovationnewsnetwork.com

Exploring Other Bioactivities: The pyrazole nucleus is a "privileged scaffold" in drug discovery, known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. cbijournal.comnih.govnih.gov Future research could explore the potential of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole and its derivatives for applications in human medicine or for controlling a wider range of agricultural pests. cbijournal.comnih.gov

Table 2: Known and Potential Biological Targets for Pyrazole Derivatives

| Target Class | Example Target | Relevance | References |

|---|---|---|---|

| Fungal Respiration | Succinate Dehydrogenase (SDH) | Primary target for many commercial pyrazole fungicides. | nih.govwikipedia.org |

| Fungal Cell Viability | Mitochondrial Function (Multiple sites) | Potential for novel modes of action to combat resistance. | innovationnewsnetwork.com |

| Cancer Therapy | Kinases, Pyruvate Kinase M2 (PKM2) | Pyrazole derivatives have shown potential as anticancer agents. | cbijournal.comnih.gov |

| Inflammation | Monoamine Oxidase (MAO) | Certain pyrazole derivatives exhibit significant anti-inflammatory activity. | nih.gov |

| Bacterial Infection | Fatty Acid Biosynthesis | Potential for development as novel antibacterial agents. | nih.gov |

Sustainable Agrochemical Development Principles

The future of agrochemical development is intrinsically linked to the principles of green and sustainable chemistry. mdpi.com The entire lifecycle of a product, from design and synthesis to its environmental fate, must be considered. rsc.org

Key principles to guide future research on 3-(difluoromethyl)-1-isopropyl-1H-pyrazole include:

Designing for Efficacy and Degradation: The ideal agrochemical is strategically designed for maximum biological activity at a low dose rate, which minimizes its environmental load. rsc.org Furthermore, it should degrade rapidly after application to prevent accumulation in the environment. rsc.org

Use of Renewable Resources: Incorporating renewable biomass and its derivatives into the synthesis process can significantly reduce the reliance on fossil fuels and enhance the sustainability of the final product. colab.ws

Process Optimization: The adoption of green chemistry principles in process development is crucial. This involves streamlining synthetic routes, minimizing the use of protecting groups, choosing safer solvents, and replacing hazardous reagents with industrially preferred, safer alternatives. rsc.org

Safety and Low Toxicity: A core goal is the development of novel chemicals that are effective against the target pest but exhibit low toxicity to humans, aquatic organisms, and other non-target species. innovationnewsnetwork.commdpi.com

By integrating these principles, the development of compounds like 3-(difluoromethyl)-1-isopropyl-1H-pyrazole can lead to highly sustainable and effective products for modern crop disease management. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1-isopropyl-1H-pyrazole, and how can reaction yields be improved?

The synthesis typically employs the Paal-Knorr method for pyrazole ring formation. Key steps include:

- Cyclocondensation : Reacting β-keto esters with hydrazine derivatives under acidic conditions to form the pyrazole core .

- Difluoromethylation : Introducing the difluoromethyl group via fluorinating agents (e.g., DAST or Deoxo-Fluor) at the 3-position of the pyrazole ring.

- Isopropyl Substitution : Alkylation at the 1-position using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Q. Yield Optimization :

- Use ice-bath conditions during acid chloride formation (e.g., SOCl₂ as both reactant and solvent) to minimize side reactions .

- Purify intermediates via flash chromatography or recrystallization to reduce impurities.

- Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .

Q. How can structural characterization of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole be rigorously validated?

A multi-technique approach is recommended:

- NMR Spectroscopy : Confirm substitution patterns (e.g., difluoromethyl protons at δ ~6.0 ppm as a triplet due to coupling) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for fluorine substituents, to confirm stereoelectronic effects .

- FTIR : Identify carbonyl (C=O) and C-F stretches (1000–1300 cm⁻¹) .

Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT for bond lengths/angles) to resolve ambiguities .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and conformational stability?

The CF₂H group exerts dual effects:

- Electron-Withdrawing Inductive Effect : Enhances metabolic stability by reducing electron density at the pyrazole ring, slowing oxidative degradation .

- Hydrogen Bonding : The fluorine atoms participate in weak H-bonding with protein targets (e.g., Botrytis cinerea succinate dehydrogenase), improving binding affinity .

Q. Experimental Validation :

Q. What methodologies are effective for elucidating the antifungal mechanism of action?

- Molecular Docking : Use software like AutoDock Vina to model interactions with fungal enzymes (e.g., CYP51 or succinate dehydrogenase). Key residues (e.g., His257 in Botrytis cinerea) often form H-bonds with the difluoromethyl group .

- Site-Directed Mutagenesis : Introduce mutations in target enzymes to confirm binding site specificity.

- In Vitro Assays : Test inhibition kinetics against purified fungal enzymes using spectrophotometric methods (e.g., NADH depletion assays) .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

- Analog Synthesis : Modify substituents at the 1- (isopropyl) and 4-positions (e.g., carboxamides, oxime esters) .

- Bioactivity Profiling : Evaluate analogs against fungal strains (e.g., Botrytis cinerea, Valsa mali) to correlate substituent hydrophobicity/H-bonding capacity with potency .

- QSAR Modeling : Use computational tools (e.g., CoMFA) to predict logP and polar surface area effects on bioavailability .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Spectral Discrepancies : For NMR, ensure deuterated solvent purity and calibrate referencing (e.g., TMS). For unexpected peaks, consider rotamers or paramagnetic impurities .

- Crystallographic Ambiguities : Re-refine X-ray data with alternate software (e.g., SHELXL vs. Olex2) and validate thermal displacement parameters. Cross-check with Hirshfeld surface analysis to detect weak interactions .

Q. What strategies enhance the environmental stability of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。